molecular formula C34H44O4 B1241222 Schweinfurthin C CAS No. 217476-94-3

Schweinfurthin C

Cat. No.: B1241222
CAS No.: 217476-94-3
M. Wt: 516.7 g/mol
InChI Key: QYQQTHNUVALYSW-BUAMIOFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schweinfurthin C is a prenylated stilbene natural product isolated from plants of the genus Macaranga . It belongs to a family of compounds noted for their potent and highly selective anti-proliferative activity against specific human cancer cell lines, as demonstrated in the National Cancer Institute's (NCI) 60 cell-line screen . This unique selectivity, which shows low nanomolar activity against sensitive lines like the glioblastoma SF-295 while leaving other lines unaffected even at micromolar concentrations, presents a compelling profile for investigating novel mechanisms of action and potential therapeutic pathways . The schweinfurthins, including this compound, are considered part of a class of compounds known as ORPphilins, which target oxysterol-binding protein (OSBP) and its related proteins . Research indicates that the anti-cancer activity of these compounds is linked to the disruption of intracellular lipid metabolism and transport, a function mediated by OSBP and its homologs . This interaction phenocopies the tumor suppressor NF1 in certain tumor cell lines, suggesting a unique mechanism of cell growth inhibition that does not correlate with any known chemotherapeutic agent . This compound is supplied as a research tool for use in non-clinical laboratory studies. This product is labeled "For Research Use Only" (RUO) . It is not intended for direct use in diagnostic or therapeutic procedures involving humans, and it has not been subjected to the rigorous validations required for in vitro diagnostic (IVD) or pharmaceutical applications . Researchers utilizing this compound are responsible for ensuring its application is confined to scientific research purposes.

Properties

CAS No.

217476-94-3

Molecular Formula

C34H44O4

Molecular Weight

516.7 g/mol

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-[(E)-2-[4-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxyphenyl]ethenyl]benzene-1,2-diol

InChI

InChI=1S/C34H44O4/c1-23(2)9-7-11-25(5)13-17-29-19-27(22-33(37)34(29)38)15-16-28-20-31(35)30(32(36)21-28)18-14-26(6)12-8-10-24(3)4/h9-10,13-16,19-22,35-38H,7-8,11-12,17-18H2,1-6H3/b16-15+,25-13+,26-14+

InChI Key

QYQQTHNUVALYSW-BUAMIOFMSA-N

SMILES

CC(=CCCC(=CCC1=C(C(=CC(=C1)C=CC2=CC(=C(C(=C2)O)CC=C(C)CCC=C(C)C)O)O)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=CC(=C1)/C=C/C2=CC(=C(C(=C2)O)C/C=C(\C)/CCC=C(C)C)O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=CC(=C1)C=CC2=CC(=C(C(=C2)O)CC=C(C)CCC=C(C)C)O)O)O)C)C

Synonyms

schweinfurthin C

Origin of Product

United States

Scientific Research Applications

Schweinfurthin C exhibits notable cytotoxicity against various cancer cell lines, particularly those derived from the central nervous system. The compound has been evaluated in the National Cancer Institute's (NCI) 60 cell-line screen, revealing its selective activity against specific malignancies.

Table 1: Cytotoxicity of this compound Against Selected Cancer Cell Lines

Cell LineGI50 (μM)Sensitivity Level
SF-295 (Glioblastoma)0.47High
A549 (Lung Cancer)>10Low
SF-539 (CNS Tumor)0.01High
SNB-75 (CNS Tumor)0.015High

The data indicates that this compound is especially effective against glioblastoma and other CNS tumors, with GI50 values in the low nanomolar range, highlighting its potential as an anti-cancer agent .

Table 2: Mechanisms Associated with this compound

MechanismDescription
Immunogenic Cell DeathInduces immune response against cancer cells
Lipid Metabolism DisruptionAlters lipid trafficking and metabolism within cancer cells
mTOR/AKT Signaling InhibitionInterferes with oncogenic signaling pathways critical for cancer cell survival

Studies indicate that schweinfurthins may modulate lipid metabolism, impacting intracellular trafficking and signaling pathways such as mTOR/AKT, which are crucial for tumor growth and survival .

Therapeutic Potential

Due to its unique action profile, this compound is being investigated as a potential therapeutic agent for various cancers, particularly those resistant to conventional treatments. Its ability to selectively target cancer cells while sparing normal cells presents a promising avenue for reducing side effects associated with traditional chemotherapy .

Case Studies

  • Preclinical Models : In animal models of malignant melanoma, treatment with schweinfurthins has demonstrated enhanced responses to immunotherapy, suggesting that these compounds could be used in combination therapies to improve clinical outcomes .
  • Mechanistic Studies : Research has highlighted the importance of specific structural features of schweinfurthins in maintaining their potency and selectivity. For instance, modifications at the C-5 position have been linked to changes in activity, emphasizing the need for further exploration of analogs .

Preparation Methods

Retrosynthetic Analysis

Treadwell’s strategy centered on disconnecting the molecule into two key fragments: a geranylated aromatic aldehyde and a phosphonate ester. The stilbene backbone was envisioned to arise from an HWE olefination, while the prenylated side chain was introduced via lithium–halogen exchange.

Preparation of the Aromatic Aldehyde

The synthesis commenced with a vanillin derivative, which underwent sequential protection and functionalization to yield aldehyde 100 . MOM (methoxymethyl) protection was employed to stabilize reactive phenolic hydroxyl groups during subsequent transformations.

HWE Olefination and Final Deprotection

Phosphonate ester 86 , prepared from a benzylic alcohol via Arbuzov reaction, was condensed with aldehyde 105 under HWE conditions. This reaction selectively produced the (E)-stilbene 106 , which underwent acid-mediated removal of MOM protecting groups to deliver this compound in 51% overall yield.

Table 1: Key Steps in Treadwell’s Synthesis of this compound

StepReactionReagents/ConditionsYield (%)
1MOM protectionMOM-Cl, base85
2Geranyl introductionn-BuLi, geranyl bromide92
3Oxidation to aldehydePDC96
4HWE olefinationKHMDS, THF, –78°C to rt78
5MOM deprotectionHCl, MeOH51

Key Synthetic Transformations and Methodologies

Horner–Wadsworth–Emmons Olefination

The HWE reaction proved indispensable for constructing the (E)-stilbene core. By employing potassium hexamethyldisilazide (KHMDS) as a base, Treadwell achieved high stereoselectivity, avoiding the formation of (Z)-isomers. This methodology contrasts with earlier approaches to related stilbenoids, which often required tedious isomer separation.

Protecting Group Strategy

The use of MOM ethers addressed the challenge of stabilizing benzylic alcohols during oxidative steps. Unlike traditional benzyl groups, MOM protections resisted premature cleavage under acidic conditions while remaining amenable to removal via hydrochloric acid in methanol.

Geranyl Group Installation

Comparative Analysis of Synthetic Routes

While Treadwell’s route remains the only reported total synthesis of this compound, comparisons with syntheses of analogous schweinfurthins reveal critical insights:

  • Efficiency : The 12-step sequence for this compound contrasts with the 16-step synthesis of Schweinfurthin B, reflecting streamlined protection–deprotection cycles.

  • Yield : The overall yield of 51% for this compound surpasses that of Schweinfurthin E (45%), attributable to optimized HWE conditions.

  • Scalability : Gram-scale production of intermediate 105 demonstrated practicality for preclinical studies, a limitation in earlier isolations .

Q & A

Basic Research Questions

Q. What methodologies are most effective for isolating Schweinfurthin C from natural sources, and how can purity be validated?

  • Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, flash chromatography) guided by bioactivity assays. Purity validation requires spectroscopic methods (NMR, MS) and orthogonal analytical techniques like HPLC-DAD to confirm structural integrity and absence of contaminants . For reproducibility, experimental protocols must detail solvent systems, column parameters, and detection thresholds.

Q. How was the stereochemical configuration of this compound determined, and what challenges arise in its structural elucidation?

  • Answer : X-ray crystallography and NMR-based NOE experiments are critical for resolving stereochemistry. Challenges include distinguishing closely related isomers and ensuring sample stability during analysis. Cross-referencing with synthetic analogs and computational modeling (e.g., DFT calculations) can mitigate ambiguities .

Q. What in vitro assays are commonly used to evaluate this compound’s cytotoxicity, and how should experimental conditions be standardized?

  • Answer : Standard assays include MTT, SRB, or apoptosis markers (e.g., caspase-3 activation). Key variables to control: cell line selection (e.g., NCI-60 panel), incubation time, and solvent controls (e.g., DMSO concentration ≤0.1%). Dose-response curves should be triplicated, and IC₅₀ values reported with confidence intervals to ensure statistical robustness .

Advanced Research Questions

Q. How do contradictory findings in this compound’s mechanism of action (e.g., ER stress vs. microtubule disruption) inform future experimental design?

  • Answer : Contradictions may arise from cell-type specificity or concentration-dependent effects. To resolve this, employ multi-omics approaches (transcriptomics/proteomics) paired with phenotypic assays (e.g., live-cell imaging for microtubule dynamics). Use isogenic cell lines to isolate genetic variables and validate hypotheses .

Q. What factorial design principles apply to optimizing this compound’s synthetic routes, and how are reaction conditions prioritized?

  • Answer : Use a fractional factorial design to test variables (e.g., catalysts, temperature, solvent polarity) and identify critical parameters. Response surface methodology (RSM) can optimize yield and stereoselectivity. Challenges include managing intermediates’ instability and scaling enantioselective steps. Computational tools (e.g., DFT for transition-state modeling) guide route selection .

Q. How can in vivo pharmacokinetic limitations of this compound (e.g., poor bioavailability) be addressed through formulation strategies?

  • Answer : Methodological approaches include nano-encapsulation (liposomes, polymeric nanoparticles) to enhance solubility and tumor targeting. Validate bioavailability via LC-MS/MS plasma profiling and tissue distribution studies. Parallel ADMET assays (e.g., microsomal stability, plasma protein binding) are essential for translational feasibility .

Q. What statistical frameworks are suitable for analyzing discrepancies in this compound’s efficacy across preclinical models?

  • Answer : Bayesian meta-analysis integrates heterogeneous datasets (e.g., xenograft vs. PDX models) to quantify efficacy variability. Stratify data by tumor microenvironment factors (hypoxia, stromal interactions) and apply sensitivity analysis to identify confounding variables. Transparent reporting of effect sizes and heterogeneity indices (I²) is critical .

Data Contradiction & Validation

Q. How should researchers reconcile conflicting reports on this compound’s selectivity between cancer and normal cells?

  • Answer : Systematically compare experimental conditions:

  • Cell lines : Primary vs. immortalized normal cells.
  • Assay endpoints : Apoptosis vs. necrosis markers.
  • Dose ranges : Sub-cytotoxic vs. therapeutic doses.
    Use RNA-seq to identify off-target pathways in normal cells and validate with CRISPR knockouts. Transparently report batch-to-batch variability in compound sourcing .

Q. What validation strategies are recommended when this compound’s bioactivity differs between academic and industrial screening platforms?

  • Answer : Cross-validate hits using orthogonal assays (e.g., SPR for target binding vs. phenotypic screening). Disclose platform-specific parameters (e.g., assay readout time, robotic pipetting accuracy) and share raw data via repositories like Zenodo to enable reproducibility audits .

Methodological Resources

  • Structural Data : Refer to crystallographic databases (CCDC) and open-access NMR repositories (e.g., NMReDATA).
  • Synthetic Protocols : Cite peer-reviewed methodologies from journals like JOC or Organic Letters, adhering to Beilstein’s experimental reporting standards .
  • Preclinical Data : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing, leveraging platforms like Figshare or institutional repositories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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